molecular formula C15H33NO B8383840 N-Heptyl-N-methylheptan-1-amine N-oxide CAS No. 88374-58-7

N-Heptyl-N-methylheptan-1-amine N-oxide

Cat. No. B8383840
Key on ui cas rn: 88374-58-7
M. Wt: 243.43 g/mol
InChI Key: IJFGHMUKAXLQGG-UHFFFAOYSA-N
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Patent
US04411893

Procedure details

To a solution of 6.6 g of diheptylmethyl amine in 25 ml tetrahydrofuran (THF) was added 12 ml 30% hydrogen peroxide. The reaction mixture was refluxed for 24 hours, cooled to room temperature and then stirred with 0.2 mg platinum black overnight. After filtering the reaction mixture through Hyflo® filter-aid, the THF was removed in vacuo. The aqueous solution was extracted with 100 ml ether. The aqueous portion of the extraction was allowed to stand for several days to allow most of the water to evaporate. The resulting solution was found to be 40% water and 60% diheptylmethyl amine oxide by NMR analysis.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.2 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH3:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[OH:17]O>O1CCCC1.[Pt]>[CH2:10]([N+:8]([O-:17])([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH3:9])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CCCCCC)N(C)CCCCCCC
Name
Quantity
12 mL
Type
reactant
Smiles
OO
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mg
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After filtering the reaction mixture through Hyflo®
FILTRATION
Type
FILTRATION
Details
filter-aid
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with 100 ml ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion of the extraction
WAIT
Type
WAIT
Details
to stand for several days
CUSTOM
Type
CUSTOM
Details
to evaporate

Outcomes

Product
Name
Type
Smiles
C(CCCCCC)[N+](C)(CCCCCCC)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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